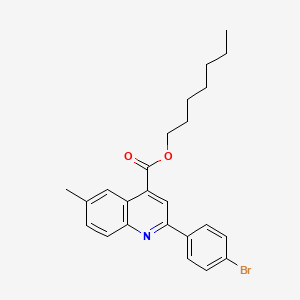

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Description

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative characterized by a 4-carboxylate ester group substituted with a heptyl chain, a 4-bromophenyl group at position 2, and a methyl group at position 4. Its molecular formula is C32H32BrNO3, with an average mass of 558.516 g/mol and a monoisotopic mass of 557.156556 g/mol .

Properties

Molecular Formula |

C24H26BrNO2 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H26BrNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-9-11-19(25)12-10-18)26-22-13-8-17(2)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |

InChI Key |

QCRMFQVHHSJYLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves the esterification of 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid with heptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Phenyl derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate exhibit antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Anticancer Properties

Several quinoline derivatives have been investigated for their anticancer activities. The unique structural features of this compound may enhance its ability to target cancer cells selectively. In vitro studies have demonstrated that modifications in the quinoline structure can lead to increased cytotoxicity against cancer cell lines.

Antioxidant Effects

The antioxidant properties of quinoline derivatives are well documented. This compound may exhibit significant antioxidant activity due to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its high lipophilicity and structural stability can be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Chemistry

In polymer chemistry, this compound can serve as a functional monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound in antibiotic development.

Study 2: Anticancer Activity Assessment

Another research project focused on assessing the anticancer activity of various substituted quinolines. This compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate largely depends on its specific application. In biological systems, quinoline derivatives often interact with DNA or proteins, leading to various biological effects. The bromophenyl group can enhance the compound’s ability to bind to specific molecular targets, while the quinoline ring can intercalate with DNA, disrupting its function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Quinoline Core

Methyl Ester Analog

- Compound: Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Molecular Formula: C18H14BrNO2

- Molar Mass : 356.21 g/mol

- Key Differences: Replacement of the heptyl ester with a methyl group reduces lipophilicity (logP ~7.6 for heptyl vs.

Methoxy-Substituted Analog

- Compound: 4-Bromophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate (CID 1739303)

- Molecular Formula: C24H18BrNO3

- Key Differences : A methoxy group replaces the heptyl chain, increasing polarity and hydrogen-bonding capacity. The SMILES string (

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC) highlights the methoxy-phenyl interaction, which may enhance binding to polar biological targets .

Bulkier Ester Substituents

- Compound: (5-Methyl-2-propan-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355433-79-3)

Halogen and Functional Group Modifications

Chlorophenyl Analog

- Compound: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- Molecular Formula: C16H10BrClNO2

- Key Differences : Replacement of the bromophenyl group with chlorophenyl and substitution of the ester with a carboxylic acid group increases acidity (pKa ~4-5 for COOH vs. ~neutral for esters), altering bioavailability and target interactions .

Dual Halogen-Substituted Derivatives

- Compound: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

- The molecular formula (C24H15BrCl3NO3) reflects increased halogen content, which may influence toxicity profiles .

Data Tables

Biological Activity

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.33 g/mol. The compound features a quinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Biological Activities

Quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline compounds are known for their effectiveness against various bacterial strains. The presence of the bromophenyl group enhances the compound's interaction with bacterial cell membranes, potentially increasing its antimicrobial efficacy .

- Anticancer Properties : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells by intercalating DNA and disrupting cellular processes. This mechanism is crucial for developing anticancer agents .

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This effect is particularly beneficial in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The quinoline moiety can intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism, thus reducing cell viability .

- Signal Transduction Modulation : By interacting with cellular receptors, it can modulate signaling pathways that control cell growth and survival .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 15 to 60 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent anticancer potential compared to standard chemotherapeutic agents .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|---|

| This compound | Structure | MIC: 15–60 µg/mL | IC50: 25 µM | Antioxidant |

| 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Moderate | IC50: 30 µM | Anti-inflammatory |

| 5-Methoxyquinolin-8-carboxylic acid | Structure | High | IC50: 20 µM | Antiviral |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromophenyl substituent in the compound facilitates electrophilic aromatic substitution reactions. The bromine atom acts as a strong activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Typical reactions include:

-

Nitration : Reaction with nitric acid in sulfuric acid generates nitro derivatives at ortho/para positions.

-

Friedel-Crafts alkylation : Formation of tertiary carbocations (e.g., from alkyl halides) leads to alkylation at the activated positions.

-

Sulfonation : Reaction with concentrated sulfuric acid introduces sulfonic acid groups.

Key Reaction Characteristics

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para-nitro derivative |

| Friedel-Crafts | Alkyl halide, AlCl₃ | Ortho-alkylated derivative |

| Sulfonation | H₂SO₄ (conc.) | Para-sulfonic acid derivative |

Nucleophilic Acyl Substitution

The ester functional group (-COOHeptyl) undergoes nucleophilic acyl substitution via two primary pathways:

Hydrolysis

-

Acidic conditions : Hydrolyzes to form the carboxylic acid (Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid) via protonation and nucleophilic attack by water.

-

Basic conditions : Converts the ester to the carboxylate salt with alkali metal hydroxides.

Aminolysis

Reaction with primary/secondary amines (e.g., NH₃, NH₂NH₂) replaces the heptyl group with an amine, forming amide derivatives.

Nucleophilic Dearomatization of the Quinoline Core

The quinoline moiety can undergo transition-metal-catalyzed dearomatization via hydroboration or hydrosilylation:

Copper-Catalyzed Hydroboration

-

Reagents : Pinacolborane (HBpin), Cu/Fe heterobimetallic catalysts (e.g., (IPr)CuFp).

-

Mechanism : Regioselective 1,4-dihydroquinoline formation via σ-bond metathesis .

Zinc-Catalyzed Protocols

-

Reagents : ZnEt₂, multidentate phenolate ligands.

-

Mechanism : 1,2-addition of silane or borane to the quinoline ring via a six-membered transition state .

-

Yield : Excellent yields (85–95%) for unsubstituted quinolines .

Comparison of Catalysts

| Catalyst | Reaction Type | Regioselectivity | Yield Range |

|---|---|---|---|

| Cu/Fe Complex | Hydroboration | 1,4-selectivity | 50–80% |

| ZnEt₂/Ligand | Hydrosilylation | 1,2-selectivity | 85–95% |

Elimination Reactions

The bromophenyl substituent enables elimination pathways:

Dehydrohalogenation

-

Reagents : Strong bases (e.g., KOtBu, NaOH).

-

Mechanism : Formation of alkenes via E2 elimination, generating styrene derivatives.

Catalytic Dehalogenation

-

Reagents : Pd/C, H₂.

-

Mechanism : Hydrogenolysis of the C-Br bond to form phenyl derivatives.

Biological Activity Interactions

While not explicitly a chemical reaction, the compound’s structural features influence its biological interactions:

-

Ligand–Target Binding : The bromophenyl group enhances lipophilicity, potentially improving membrane permeability.

-

Enzyme Inhibition : The carboxylic acid moiety may participate in hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets).

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions between quinoline precursors and brominated aryl esters. Key steps include:

- Quinoline core formation : Gould–Jacob or Friedländer reactions to construct the 6-methylquinoline scaffold .

- Esterification : Reaction of the carboxyl group with heptanol under acidic or enzymatic catalysis.

- Bromophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-bromophenyl derivatives .

Optimization strategies : - Use transition metal catalysts (e.g., Pd for cross-coupling) to enhance yield and regioselectivity.

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for coupling reactions).

- Purify via column chromatography or recrystallization to isolate the ester product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can computational modeling predict intermolecular interactions and conformational stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of the bromophenyl group on quinoline π-stacking .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to evaluate stability under experimental conditions.

- Hydrogen-bond analysis : Use graph-set notation (e.g., motifs) to map interaction patterns in crystal packing .

- Ring-puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the quinoline ring .

Advanced: How can conflicting biological activity data across studies be systematically resolved?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Dose-response curves : Calculate IC values across triplicate experiments to address variability.

- Mechanistic studies : Use Western blotting or flow cytometry to confirm apoptosis pathways, ruling off-target effects.

- Data reconciliation : Cross-reference with structural analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify substituent-dependent trends .

Advanced: What role does the 4-bromophenyl group play in modulating electronic properties and reactivity?

Answer:

- Electronic effects : The bromine atom’s electronegativity withdraws electron density, stabilizing the quinoline’s LUMO and enhancing electrophilic reactivity at C4 .

- Steric effects : The bulky aryl group influences crystal packing, reducing π-π stacking efficiency compared to unsubstituted quinolines .

- Reactivity : Bromine facilitates further functionalization (e.g., cross-coupling for bioconjugation) .

Advanced: What challenges arise during crystal structure refinement using SHELXL, and how are they addressed?

Answer:

- Disorder modeling : Split occupancy refinement for flexible heptyl chains or bromophenyl rotamers .

- Twinned data : Use TWINABS for scaling and HKLF5 for integration in cases of non-merohedral twinning.

- Hydrogen placement : Apply SHELXH constraints for CH groups and verify positions with difference Fourier maps .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Answer:

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Fungal assays : Evaluate inhibition of C. albicans via agar diffusion.

- Cytotoxicity : Compare IC values in mammalian cells (e.g., HEK293) to assess selectivity .

Advanced: How can pharmacokinetic properties be investigated methodically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.